Hydantoin, 3-benzyloxy-
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Overview
Description
Hydantoin, 3-benzyloxy- is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Hydantoin derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin, 3-benzyloxy- can be synthesized through various methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol. The reaction is typically carried out at 60–70°C . Another method involves the cyclization of amide esters or the use of isocyanates and urea derivatives .
Industrial Production Methods
Industrial production of hydantoin derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-benzyloxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Hydantoin, 3-benzyloxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as sensors and optoelectronic devices
Mechanism of Action
The mechanism of action of hydantoin, 3-benzyloxy- involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by inhibiting voltage-gated sodium channels, thereby reducing neuronal excitability. This mechanism is similar to that of other hydantoin derivatives like phenytoin .
Comparison with Similar Compounds
Hydantoin, 3-benzyloxy- can be compared with other similar compounds such as:
Phenytoin: An anticonvulsant drug that also acts on sodium channels.
Ethotoin: Another anticonvulsant with a similar mechanism of action.
Nitrofurantoin: An antibacterial drug with a hydantoin core but different pharmacological properties
Hydantoin, 3-benzyloxy- is unique due to its specific functional group (benzyloxy), which imparts distinct chemical and biological properties compared to other hydantoin derivatives .
Properties
CAS No. |
30204-23-0 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-11-10(14)12(9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI Key |
YBCXJEMZAPOJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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